molecular formula C20H29NO3 B5605468 2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol

2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol

Cat. No. B5605468
M. Wt: 331.4 g/mol
InChI Key: FRFQWJLEWLCYGY-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, involves dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol (Sainsbury, 1991). The synthesis routes emphasize the importance of oxazinium salts as electrophiles, showcasing the intricate steps involved in producing such complex structures.

Molecular Structure Analysis

The molecular structure of compounds like 2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol can be analyzed through the lens of oxazine derivatives, which are known for their varied reactivity and utility as chiral synthons. These structures allow for a range of chemical modifications and reactivity, indicative of a complex molecular architecture that facilitates diverse chemical transformations (Sainsbury, 1991).

Chemical Reactions and Properties

Chemical reactions involving oxazine derivatives are characterized by their use as intermediates in the synthesis of heterocyclic compounds. Their reactivity patterns include reductions and participation as intermediates in various reactions, showcasing their versatile chemical properties that could be extrapolated to understand the reactivity of the compound (Sainsbury, 1991).

Physical Properties Analysis

The physical properties of similar compounds are often determined by their molecular structure, which dictates solubility, boiling and melting points, and other physical characteristics. While specific data on "this compound" is not provided, the study of related oxazine derivatives offers insights into how molecular arrangements affect physical properties.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical species, stability under various conditions, and the ability to undergo specific types of chemical reactions, are crucial for understanding the applications and behavior of "this compound." Oxazine derivatives are known for their electrophilic characteristics and serve as a basis for predicting the chemical behavior of closely related compounds (Sainsbury, 1991).

properties

IUPAC Name

[(4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-20(2,23)11-10-15-6-5-7-16(14-15)19(22)21-12-13-24-18-9-4-3-8-17(18)21/h5-7,14,17-18,23H,3-4,8-13H2,1-2H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFQWJLEWLCYGY-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCOC3C2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCO[C@H]3[C@H]2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.